[4-({3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]aceticacid
Description
[4-({3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]aceticacid is a complex organic compound characterized by its unique thiazolidinone structure
Properties
Molecular Formula |
C28H26N2O4S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[4-[(Z)-[3-(2,6-dimethylphenyl)-2-(2,6-dimethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C28H26N2O4S/c1-17-7-5-8-18(2)25(17)29-28-30(26-19(3)9-6-10-20(26)4)27(33)23(35-28)15-21-11-13-22(14-12-21)34-16-24(31)32/h5-15H,16H2,1-4H3,(H,31,32)/b23-15-,29-28? |
InChI Key |
LVZKJPBNMPFPSB-UBPBQOIWSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)C4=C(C=CC=C4C)C |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2)C4=C(C=CC=C4C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)C4=C(C=CC=C4C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-({3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]aceticacid typically involves multiple steps. The process begins with the formation of the thiazolidinone ring, followed by the introduction of the dimethylphenyl groups and the phenoxyacetic acid moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[4-({3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]aceticacid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyacetic acid moiety, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[4-({3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-({3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]aceticacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {4-[(Z)-{(2Z)-3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}propionic acid
- {4-[(Z)-{(2Z)-3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}butyric acid
Uniqueness
The uniqueness of [4-({3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]aceticacid lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable for targeted applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
